(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
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Overview
Description
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves the acetylation of a precursor molecule. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate
Uniqueness
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H20O9 |
---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m1/s1 |
InChI Key |
QZQMGQQOGJIDKJ-VUOLPVENSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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